molecular formula C10H7ClO2S B13570521 5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid

5-Chloro-2-methyl-1-benzothiophene-3-carboxylicacid

Cat. No.: B13570521
M. Wt: 226.68 g/mol
InChI Key: SYBYJLHCZNFJRO-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. This compound is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. The electron-withdrawing chlorine atom at position 5 enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols.

Reagents/Conditions :

  • Methanol or ethanol with H₂SO₄ or HCl as a catalyst.

  • Reflux at 60–80°C for 4–6 hours.

Example Reaction :

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid+CH3OHH+Methyl ester+H2O\text{5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Key Data :

ParameterValue
Yield70–85%
Byproducts<5% (unreacted starting material)

Amidation

The compound reacts with amines or hydrazines to form amides or carbohydrazides. This reaction is critical for pharmaceutical derivatization.

Reagents/Conditions :

  • Hydrazine hydrate in ethanol under reflux.

  • Coupling agents like HATU or EDC in DMSO .

Example Reaction :

Acid+NH2NH25-Chloro-2-methyl-1-benzothiophene-3-carbohydrazide+H2O\text{Acid} + \text{NH}_2\text{NH}_2 \rightarrow \text{5-Chloro-2-methyl-1-benzothiophene-3-carbohydrazide} + \text{H}_2\text{O}

Key Data :

ParameterValue
Reaction Time6–12 hours
Purity>95% (HPLC)

Decarboxylation

Thermal or basic conditions remove the carboxylic acid group, forming 5-chloro-2-methylbenzothiophene.

Reagents/Conditions :

  • Heating at 150–200°C under inert atmosphere.

  • NaOH in ethylene glycol at 120°C.

Example Reaction :

AcidΔ5-Chloro-2-methylbenzothiophene+CO2\text{Acid} \xrightarrow{\Delta} \text{5-Chloro-2-methylbenzothiophene} + \text{CO}_2

Key Data :

ParameterValue
Yield60–75%
Side ReactionPartial ring sulfonation

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at position 5 participates in NAS with strong nucleophiles (e.g., alkoxides, amines), though less readily than brominated analogs.

Reagents/Conditions :

  • KOH/EtOH with CuCN catalyst at 100°C.

  • Aniline in DMF at 80°C.

Example Reaction :

Acid+NH2C6H55-Amino-2-methyl-1-benzothiophene-3-carboxylic acid+HCl\text{Acid} + \text{NH}_2\text{C}_6\text{H}_5 \rightarrow \text{5-Amino-2-methyl-1-benzothiophene-3-carboxylic acid} + \text{HCl}

Key Data :

ParameterValue
Conversion Rate40–55%
Selectivity>90% for para-substitution

Oxidation

The benzothiophene ring can oxidize to sulfoxide or sulfone derivatives under controlled conditions.

Reagents/Conditions :

  • H₂O₂ in acetic acid at 50°C.

  • m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂.

Example Reaction :

Acid+H2O2Sulfoxide derivative+H2O\text{Acid} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} + \text{H}_2\text{O}

Key Data :

ParameterValue
Sulfoxide Yield65–80%
Sulfone Yield30–45% (prolonged reaction)

Comparative Reactivity

A comparison with structurally similar compounds highlights the influence of substituents:

CompoundEsterification RateNAS ReactivityOxidation Susceptibility
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acidHighModerateModerate
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acidHighHighLow
2-Methyl-1-benzothiophene-3-carboxylic acidModerateLowHigh

Key Insights :

  • The chloro group moderately activates the ring for electrophilic substitution compared to bromo.

  • Methyl at position 2 sterically hinders reactions at the 3-position.

Mechanistic Considerations

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by alcohol.

  • NAS : Chlorine’s electron-withdrawing effect polarizes the C–Cl bond, facilitating nucleophilic displacement.

  • Oxidation : Sulfur in the thiophene ring is oxidized preferentially at the α-position relative to the carboxylic acid.

Scientific Research Applications

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acid is characterized by a benzothiophene core with a chlorine substituent at the 5-position and a carboxylic acid functional group at the 3-position. The presence of chlorine enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability compared to other halogenated derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid exhibit antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often range from 64 µg/mL to 256 µg/mL, indicating moderate antibacterial activity .

Compound Target Bacteria MIC (µg/mL)
Compound AS. aureus128
Compound BE. coli256
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acidS. aureusTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer). The mechanism of action appears to involve the inhibition of key enzymes such as topoisomerase and modulation of vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for cancer cell proliferation and survival .

Cell Line IC50 (µM) Selectivity
HepG210High
PC-315Moderate
SK-OV-312Moderate

The mechanisms through which 5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class inhibit enzymes vital for bacterial cell wall synthesis, leading to cell death.
  • Targeting Cancer Pathways : Interaction with VEGFR can induce apoptosis in cancer cells, particularly those expressing VEGFR2 .
  • Selective Toxicity : The compound shows minimal toxicity towards non-cancerous cells while being effective against malignant cells, suggesting a favorable therapeutic index .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study found that derivatives of benzothiophene exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against resistant strains of bacteria.
  • Anticancer Potential : In vitro assays demonstrated that the compound significantly reduced cell viability in HepG2 cells at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
  • In Silico Modeling : Computational studies have suggested that modifications to the benzothiophene structure can enhance biological activity and selectivity towards specific targets, paving the way for drug development .

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

5-chloro-2-methyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H7ClO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13)

InChI Key

SYBYJLHCZNFJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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